

GSK3395879: A Potent and Selective TRPV4 Ion Channel Inhibitor

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Compound of Interest		
Compound Name:	GSK3395879	
Cat. No.:	B15577275	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3395879 is a novel, potent, and selective antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1] TRPV4 is a widely expressed, non-selective cation channel that acts as a polymodal cellular sensor, responding to a variety of stimuli including heat, mechanical stress, and endogenous ligands. Its role in a range of physiological processes has made it an attractive target for therapeutic intervention in various diseases. This technical guide provides a comprehensive overview of **GSK3395879**, including its mechanism of action, quantitative data, and detailed experimental protocols relevant to its evaluation as a TRPV4 inhibitor.

Core Data Summary In Vitro Potency

The primary measure of a compound's inhibitory activity is its half-maximal inhibitory concentration (IC50). For **GSK3395879**, the following has been determined:

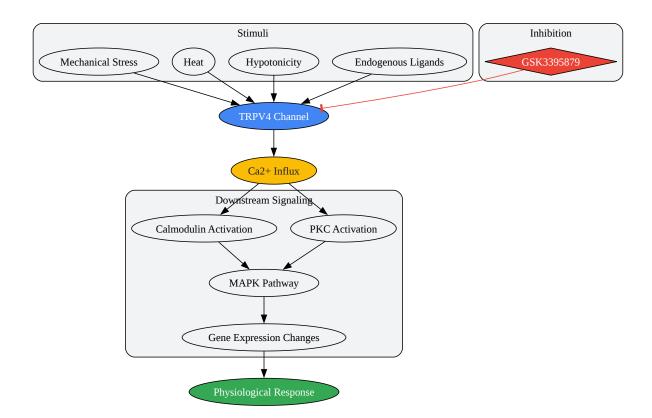
Target	Assay System	IC50 (nM)
Human TRPV4 (hTRPV4)	Not Specified	1



Data sourced from MedChemExpress and Probechem Biochemicals.[1]

Signaling Pathways and Mechanism of Action

TRPV4 activation leads to an influx of cations, primarily Ca2+, which triggers various downstream signaling cascades. The specific pathways are cell-type dependent but often involve the activation of calcium-dependent enzymes and transcription factors.





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GSK3395879 acts as a direct antagonist of the TRPV4 ion channel, preventing its activation by various stimuli. This blockade inhibits the influx of calcium, thereby attenuating the downstream signaling pathways that are dependent on intracellular calcium elevation.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of **GSK3395879** are not yet publicly available. However, based on the development of other GSK TRPV4 inhibitors, such as GSK2798745 and GSK2193874, the following methodologies are likely to be employed.

In Vitro Calcium Flux Assay (FLIPR)

This high-throughput screening assay is commonly used to measure the potency of TRPV4 inhibitors.

Objective: To determine the IC50 of **GSK3395879** against agonist-induced calcium influx in cells expressing TRPV4.

Materials:

- HEK293 cells stably expressing human TRPV4 (hTRPV4).
- Assay buffer: HBSS with 20 mM HEPES.
- Fluo-4 AM or similar calcium-sensitive dye.
- TRPV4 agonist (e.g., GSK1016790A).
- GSK3395879 and other test compounds.
- 384-well black-walled, clear-bottom plates.
- Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

Cell Plating: Seed HEK293-hTRPV4 cells into 384-well plates and culture overnight.

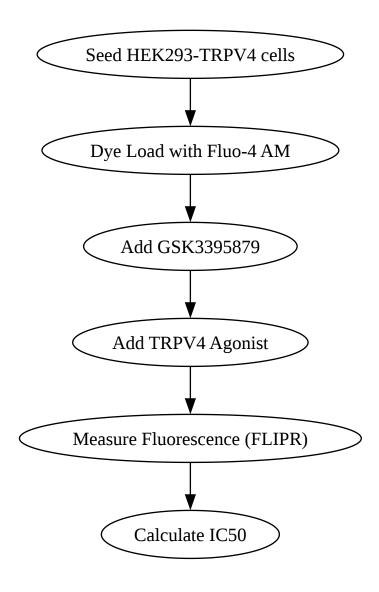






- Dye Loading: Remove culture medium and add Fluo-4 AM loading buffer. Incubate for 1 hour at 37°C.
- Compound Addition: Wash the cells with assay buffer. Add **GSK3395879** at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
- Agonist Stimulation and Measurement: Place the plate in the FLIPR instrument. Add a specific concentration of the TRPV4 agonist GSK1016790A to all wells.
- Data Acquisition: Measure the fluorescence intensity before and after agonist addition. The change in fluorescence corresponds to the intracellular calcium concentration.
- Data Analysis: Calculate the percent inhibition of the agonist response by GSK3395879 at each concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.





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Electrophysiology (Patch-Clamp) Assay

This technique provides a direct measure of ion channel activity and can be used to characterize the mechanism of inhibition.

Objective: To confirm the inhibitory effect of **GSK3395879** on TRPV4 channel currents.

Materials:

- HEK293 cells expressing hTRPV4.
- Patch-clamp rig with amplifier and data acquisition system.



- · Borosilicate glass pipettes.
- Intracellular and extracellular recording solutions.
- TRPV4 agonist.
- GSK3395879.

Protocol:

- Cell Preparation: Plate cells on coverslips suitable for patch-clamp recording.
- Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 M Ω . Fill with intracellular solution.
- Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.
- Current Recording: Clamp the cell at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit TRPV4 currents in the presence of an agonist.
- Inhibitor Application: Perfuse the cell with an extracellular solution containing GSK3395879 and record the effect on the agonist-induced current.
- Data Analysis: Measure the reduction in current amplitude in the presence of GSK3395879 to confirm its inhibitory activity.

In Vivo Pharmacokinetic Studies

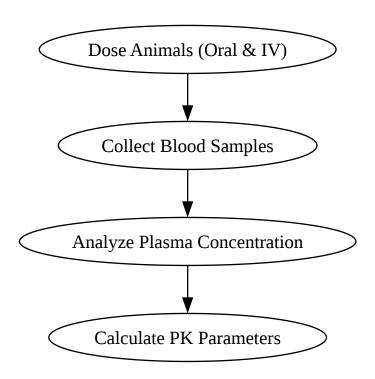
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

Objective: To determine the pharmacokinetic profile of **GSK3395879** in a relevant animal model (e.g., rat or dog).

Protocol:



- Animal Dosing: Administer GSK3395879 to animals via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.
- Blood Sampling: Collect blood samples at multiple time points post-dosing.
- Plasma Analysis: Process blood to obtain plasma and analyze the concentration of GSK3395879 using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
 - Maximum plasma concentration (Cmax)
 - Time to maximum concentration (Tmax)
 - Area under the curve (AUC)
 - Clearance (CL)
 - Volume of distribution (Vd)
 - Half-life (t1/2)
 - Oral bioavailability (%F)





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Selectivity Profiling

To ensure that the observed effects of **GSK3395879** are due to its action on TRPV4, it is crucial to assess its selectivity against a panel of other relevant targets.

Objective: To determine the inhibitory activity of **GSK3395879** against a panel of other ion channels (especially other TRP channels), receptors, and enzymes.

Methodology:

- Utilize commercially available selectivity screening panels (e.g., from Eurofins, DiscoveRx).
- These panels typically employ a variety of assay formats, including radioligand binding assays, enzymatic assays, and cellular functional assays.
- The data is usually reported as the percent inhibition at a single high concentration of the test compound. For any significant off-target activity, a full IC50 curve is typically generated.

Conclusion

GSK3395879 is a highly potent inhibitor of the TRPV4 ion channel. While detailed preclinical and clinical data are not yet widely published, the information available from related compounds and general pharmacological principles provides a strong framework for its continued investigation. The experimental protocols outlined in this guide are standard methods for characterizing TRPV4 inhibitors and are likely to be representative of the studies conducted for **GSK3395879**. Further research will be necessary to fully elucidate its therapeutic potential.

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References

1. researchgate.net [researchgate.net]



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